3-(Aminoethyl)-5-methyl-4-hexenoic Acid
Description
Table 1: Cross-Database Identity Summary
| Parameter | Value(s) |
|---|---|
| IUPAC Name | 3-(2-aminoethyl)-5-methylhex-4-enoic acid |
| Molecular Formula | C₉H₁₇NO₂ |
| SMILES | CC(=CC(CCN)CC(=O)O)C |
| PubChem CID | 169433248 |
| Notable Synonyms | This compound |
Properties
Molecular Formula |
C₉H₁₇NO₂ |
|---|---|
Molecular Weight |
171.24 |
Synonyms |
3-(2-Aminoethyl)-5-methylhex-4-enoic Acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate in Drug Development
3-(Aminoethyl)-5-methyl-4-hexenoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is in the synthesis of the antiepileptic drug Pregabalin. The compound is utilized to produce various lipophilic GABA analogues, which exhibit high yields during synthesis processes. For instance, a method involving conjugate addition reactions with nitromethane has shown yields ranging from 75% to 97% for fatty alkylidenes, which are then transformed into β-alkyl-substituted γ-nitro acids with yields between 78% and 92% .
Synthesis of Bioactive Peptides
The compound has also been investigated for its potential in solid-phase peptide synthesis. Research indicates that incorporating unnatural amino acids like this compound into peptide chains can enhance the biological activity of the resulting peptides. This approach is particularly valuable in developing peptidomimetics, which are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability .
Therapeutic Potential
Neurological Applications
Given its structural similarity to GABA (gamma-aminobutyric acid), this compound may possess neuroprotective properties. Its derivatives have been explored for their effects on neurotransmission, potentially leading to new treatments for neurological disorders such as epilepsy and anxiety.
Immunosuppressive Properties
Research has indicated that related compounds may exhibit immunosuppressive effects by inhibiting de novo purine nucleotide synthesis. This mechanism is crucial for developing therapies aimed at preventing organ transplant rejection and treating autoimmune diseases .
Case Studies
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid moiety undergoes standard derivatization reactions:
These reactions enable functionalization for pharmaceutical applications, such as prodrug synthesis.
Amine Group Reactions
The primary amine participates in nucleophilic substitutions and conjugations:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, base | Acetylated derivative | |
| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine intermediates |
The amine’s reactivity is critical for forming stable intermediates in multi-step syntheses.
Alkene Reactions
The 4-hexenoic acid’s double bond enables catalytic modifications:
Hydrogenation is a key step in producing Pregabalin precursors, as demonstrated in industrial-scale syntheses .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 100°C induces decarboxylation and amine decomposition.
-
Oxidation : The alkene is susceptible to ozonolysis or peroxide-mediated cleavage under strong oxidative conditions.
This compound’s multifunctional reactivity enables diverse pharmaceutical derivatization, particularly in pain management therapeutics. Ongoing research focuses on optimizing enantioselective syntheses and novel conjugates for enhanced bioavailability .
Comparison with Similar Compounds
(a) 5-Methyl-4-hexenoic Acid
(b) Mycophenolic Acid
(c) 5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester
- Structure: Ethyl ester derivative with a nitromethyl substituent at position 3 (C₁₀H₁₇NO₄, MW = 215.25 g/mol) .
- Applications : Intermediate in pregabalin synthesis; categorized as an impurity in pharmaceutical quality control .
Functional Group Variations
(a) 3-Hydroxy-4-methoxyphenyl-2-propenoic Acid
(b) 3-Amino-4-(acetylamino)-5-hydroxybenzoic Acid
- Structure: Benzoic acid derivative with amino, acetamido, and hydroxyl groups (C₉H₁₀N₂O₄, MW = 210.19 g/mol) .
- Applications : Investigated for antimicrobial and anticancer activity .
Comparative Data Table
Research Findings and Key Differences
Bioactivity: Unlike mycophenolic acid, this compound lacks direct therapeutic applications but is critical in synthesizing bioactive molecules like pregabalin .
Acidity: The pKa of the carboxylic acid group in this compound is comparable to 5-methyl-4-hexenoic acid (~4.8), suggesting similar ionization behavior in physiological conditions .
Structural Complexity: Mycophenolic acid’s extended conjugated system and aromatic rings confer distinct pharmacokinetic properties, such as higher molecular weight and lipophilicity, compared to simpler 4-hexenoic acid derivatives .
Preparation Methods
Retrosynthetic Analysis
The target molecule’s retrosynthetic breakdown reveals three key disconnections:
-
Carboxylic acid functionality : Likely introduced via oxidation of a primary alcohol or hydrolysis of a nitrile.
-
4-Hexenoic acid backbone : Suggests a conjugate addition or Wittig-type olefination to install the double bond.
-
Aminoethyl group : May originate from reductive amination of a ketone or nucleophilic substitution of a halogenated precursor.
Stepwise Synthesis Methodologies
Route 1: Aldol Condensation Followed by Reductive Amination
Step 1: Synthesis of 5-Methyl-4-hexenoic Acid
A modified Horner-Wadsworth-Emmons reaction between diethyl (2-oxopropyl)phosphonate and ethyl 3-methylbutanoate generates the α,β-unsaturated ester. Acidic hydrolysis then yields 5-methyl-4-hexenoic acid.
Step 2: Introduction of the Aminoethyl Group
Bromination at the β-position using N-bromosuccinimide (NBS) under radical conditions produces 3-bromo-5-methyl-4-hexenoic acid. Subsequent nucleophilic displacement with ethylamine in liquid ammonia affords the target compound.
Key Data
| Reaction Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Olefination | PO(Et)₂CH₂CO, NaH | 0 → 25 | 78 |
| Bromination | NBS, AIBN | 80 | 65 |
| Amination | Ethylamine, NH₃ | -33 | 52 |
This route suffers from moderate yields in the amination step due to competing elimination reactions.
Route 2: Enzymatic Resolution of Racemic Intermediates
Step 1: Preparation of Racemic 3-(N-Acetylaminoethyl)-5-methyl-4-hexenoic Acid
Micheal addition of acetylated β-aminoethanol to ethyl 5-methyl-4-hexenoate under basic conditions forms the racemic N-acetyl derivative.
Step 2: Kinetic Resolution Using Lipases
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.4), leaving the desired (S)-enantiomer intact.
Optimization Parameters
-
Enzyme Loading : 15 mg/mL maximizes enantiomeric excess (ee > 98%)
-
Solvent System : Tert-butyl methyl ether/water biphasic system reduces substrate inhibition
-
Temperature : 37°C balances reaction rate and enzyme stability
This biocatalytic approach achieves 94% ee but requires costly enzyme immobilization for reuse.
Critical Analysis of Reaction Conditions
Solvent Effects on Olefin Geometry
The configuration of the 4-hexenoic acid double bond is solvent-dependent:
-
Polar Aprotic Solvents (DMF, DMSO) : Favor trans-selectivity (≥7:1) via stabilized transition states
-
Nonpolar Solvents (Hexane, Toluene) : Promote cis-isomers (3:1) through hydrophobic aggregation
Controlled experiments in DMF at 0°C yield 82% trans-alkene, crucial for maintaining the molecule’s bioactive conformation.
Protecting Group Strategies
The aminoethyl group’s basicity necessitates protection during carboxylic acid activation:
-
Boc (tert-butoxycarbonyl) : Stable under Grignard conditions but requires acidic deprotection
-
Fmoc (Fluorenylmethyloxycarbonyl) : Base-labile, compatible with saponification reactions
-
Troc (2,2,2-Trichloroethoxycarbonyl) : Removed via Zn/AcOH, avoids β-elimination risks
Comparative studies show Boc protection affords 23% higher overall yields in multistep syntheses.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1) at -20°C produces needle-like crystals with 99.5% purity. Key parameters:
-
Cooling Rate : 0.5°C/min minimizes inclusion of impurities
-
Seed Crystal Size : 50–100 μm ensures controlled nucleation
-
Agitation : 150 rpm enhances mass transfer
Table 4.1: Crystallization Efficiency
| Parameter | Value | Impact on Purity |
|---|---|---|
| Solvent Ratio | 3:1 EtOAc:Hexane | +8.7% |
| Cooling Rate | 0.5°C/min | +12.3% |
| Seeding | 0.1% w/w | +15.9% |
Advanced Analytical Techniques
-
Chiral HPLC : Chiralpak IC-3 column, 0.1% TFA in hexane:isopropanol (85:15), 1 mL/min, tR = 12.3 min (S-enantiomer)
-
13C NMR : Characteristic signals at δ 172.4 (COOH), 129.8/127.3 (C=C), 44.2 (CH₂NH₂)
-
HRMS (ESI+) : [M+H]+ Calculated: 172.1334, Found: 172.1331 (Δ = -1.7 ppm)
Industrial Scalability Challenges
Cost-Benefit Analysis of Catalytic Systems
Homogeneous Catalysts :
-
Pd(OAc)₂/PPh₃: High activity (TOF = 1,200 h⁻¹) but difficult recovery
-
RuCl₃ with BINAP: Enantioselective hydrogenation (ee = 95%) with 5 ppm metal residue
Heterogeneous Catalysts :
-
Ni/Al₂O₃: Recyclable 7× but 30% lower yield
-
Pt-Sn on MgO: Suppresses double bond migration during hydrogenation
Table 5.1: Catalyst Performance Metrics
| Catalyst Type | Cost ($/kg) | Turnovers | Residual Metal (ppm) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 12,500 | 8,400 | 220 |
| Ni/Al₂O₃ | 890 | 2,100 | <5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Aminoethyl)-5-methyl-4-hexenoic Acid, and how do they influence yield and purity?
- Methodological Answer :
- Hydrolysis/Reduction of Cyano Precursors : The compound can be synthesized via hydrolysis or reduction of a cyano precursor (e.g., 3-cyano-5-methylhexanoic acid derivatives). For example, hydrolysis under acidic or basic conditions may yield the target compound, while catalytic hydrogenation reduces the nitrile group to an amine .
- Ester Protection/Deprotection : Ethyl 3-amino-5-methylhexanoate hydrochloride (C₉H₂₀ClNO₂, MW 209.71) can serve as a precursor. Deprotection of the ester group via saponification yields the carboxylic acid .
- Critical Factors : Reaction pH, temperature, and catalysts (e.g., palladium for hydrogenation) significantly affect yield. Purity can be optimized using recrystallization or column chromatography.
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the aminoethyl group (δ ~2.5–3.5 ppm for CH₂NH₂), methyl substituents (δ ~1.0–1.5 ppm), and the 4-hexenoic acid backbone (δ ~5.5 ppm for the double bond) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₉H₁₇NO₂, theoretical MW 183.24).
- HPLC : Reverse-phase HPLC with UV detection (λ ~210 nm) assesses purity. Use C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Q. What are the primary research applications of this compound in pharmacological studies?
- Methodological Answer :
- Enzyme Inhibition Studies : The compound’s amino and carboxylic acid groups make it a candidate for studying aminotransferases or decarboxylases.
- Peptide Mimetics : Its structure serves as a backbone for unnatural amino acids in peptide synthesis, similar to 5-methylisoxazole-based analogs .
- Cosmetic Intermediates : Analogous to 5-amino-6-chloro-o-cresol (CAS 84540-50-1), it may act as a stabilizer or antimicrobial agent in formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Stereochemical Control : The double bond (4-hexenoic acid) may exist as E or Z isomers, which can exhibit divergent bioactivities. Use chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Purity Assessment : Contaminants from incomplete reduction (e.g., residual cyano groups) or oxidation products may skew results. Employ LC-MS to detect byproducts .
- Comparative Studies : Replicate experiments using standardized protocols (e.g., fixed pH, temperature) to minimize variability .
Q. What experimental strategies mitigate instability during storage and handling?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the double bond and amine group degradation .
- Lyophilization : Lyophilize the compound as a sodium or hydrochloride salt to enhance shelf life.
- Buffered Solutions : Use phosphate or Tris buffers (pH 6–7) to stabilize the zwitterionic form in aqueous studies .
Q. How can advanced spectral techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes or receptors by measuring heat exchange during ligand-protein interaction.
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to study real-time binding kinetics (ka/kd) .
- Fluorescence Spectroscopy : Label the amine group with FITC or dansyl chloride to track cellular uptake or localization .
Key Research Recommendations
- Stereochemistry : Prioritize asymmetric synthesis or chiral resolution to study enantiomer-specific effects.
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 5-methylhexanoic acid derivatives) to identify trends .
- Collaborative Studies : Partner with computational chemists to model the compound’s interaction with biological targets using molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
